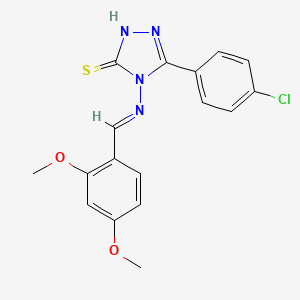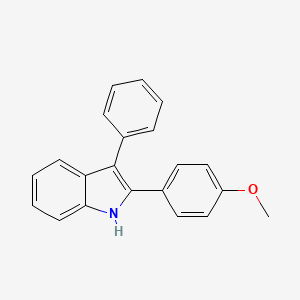
5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Clorofenil)-4-((2,4-dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto químico que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
La síntesis de 5-(4-Clorofenil)-4-((2,4-dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol generalmente involucra los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra derivados de hidracina y disulfuro de carbono.
Introducción del grupo clorofenil: El grupo clorofenil se introduce a través de una reacción de sustitución nucleofílica.
Adición de la porción dimetoxi-bencilideno: El paso final involucra la condensación del derivado de triazol con 2,4-dimetoxi-benzaldehído en condiciones básicas para formar el compuesto deseado.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
5-(4-Clorofenil)-4-((2,4-dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol experimenta diversas reacciones químicas, incluidas:
Oxidación: El grupo tiol se puede oxidar para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo imina se puede reducir para formar aminas.
Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución nucleofílica para introducir diferentes sustituyentes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su anillo de triazol y grupos funcionales pueden exhibir actividades biológicas, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Puede tener potencial como agente antimicrobiano, antifúngico o anticancerígeno.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Clorofenil)-4-((2,4-dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, inhibiendo su actividad o modulando su función. Los objetivos moleculares y las vías involucradas tendrían que identificarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de triazol con diferentes sustituyentes en el anillo de triazol o grupos aromáticos. Por ejemplo:
5-(4-Clorofenil)-4H-1,2,4-triazol-3-tiol: Carece de la porción dimetoxi-bencilideno.
4-((2,4-Dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol: Carece del grupo clorofenil.
La singularidad de 5-(4-Clorofenil)-4-((2,4-dimetoxi-bencilideno)amino)-4H-1,2,4-triazol-3-tiol radica en su combinación de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C17H15ClN4O2S |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-8-5-12(15(9-14)24-2)10-19-22-16(20-21-17(22)25)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
Clave InChI |
JJXCTFJKEBPRLJ-VXLYETTFSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)

![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008464.png)
![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)


![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone](/img/structure/B12008479.png)

![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12008495.png)

![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008510.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008522.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)
